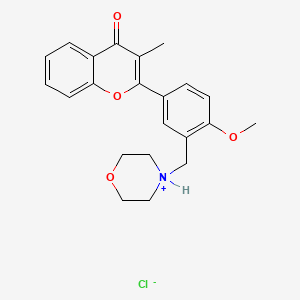

4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride

Description

4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride is a synthetic flavone derivative characterized by a core flavone structure (a benzopyran-4-one system) with three key substituents:

- 4'-Methoxy group: Enhances electron-donating properties and influences binding interactions.

- 3-Methyl group: Contributes to steric effects and lipophilicity.

- 3'-(Morpholinomethyl) group: Introduces a polar morpholine ring, increasing hydrogen bond acceptor capacity and modulating solubility .

Properties

CAS No. |

67238-84-0 |

|---|---|

Molecular Formula |

C22H24ClNO4 |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

2-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-3-methylchromen-4-one;chloride |

InChI |

InChI=1S/C22H23NO4.ClH/c1-15-21(24)18-5-3-4-6-20(18)27-22(15)16-7-8-19(25-2)17(13-16)14-23-9-11-26-12-10-23;/h3-8,13H,9-12,14H2,1-2H3;1H |

InChI Key |

CNANZULPBUEMPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCOCC4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde and morpholine.

Formation of Intermediate: The benzaldehyde derivative undergoes a condensation reaction with morpholine to form 4-methoxy-3-(morpholinomethyl)benzaldehyde.

Cyclization: The intermediate is then subjected to cyclization reactions to form the flavone core structure.

Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that flavonoids, including 4'-methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride, exhibit neuroprotective properties. A study highlighted that 4'-Methoxyflavone can prevent cell viability loss in HeLa and SH-SY5Y cells when exposed to DNA-alkylating agents such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). This compound demonstrated the ability to reduce the synthesis of poly(ADP-ribose) polymer, which is crucial in cellular stress responses, thereby protecting neurons from cell death induced by excitotoxicity (e.g., NMDA exposure) .

Anticancer Activity

Flavonoids have been extensively studied for their anticancer properties. This compound has been associated with inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. A review of flavonoids showed that methoxylated derivatives could inhibit the proliferation of human cancer cells by triggering cell cycle arrest and apoptosis . The presence of specific functional groups, such as the morpholinomethyl moiety, enhances the selectivity and potency of these compounds against cancer cells.

Skin Care Formulations

The compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into cosmetic formulations. Studies have shown that flavonoids can improve skin hydration and provide protective effects against oxidative stress . The development of topical formulations utilizing this compound could enhance skin barrier function and offer therapeutic benefits for conditions such as dermatitis or aging skin.

Antioxidant Activity

Flavonoids are known for their antioxidant capabilities, which are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups in the flavonoid structure contributes significantly to this activity. Research indicates that compounds with methoxy substitutions can exhibit varied antioxidant activities depending on their structural configurations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-methyl-3’-(morpholinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties :

- Molecular formula: C22H23NO4·HCl (MW: ~401.46 g/mol).

- Hydrogen bond donors/acceptors: 0 donors, 4 acceptors (ketone, methoxy, and two morpholine oxygen atoms) .

- Predicted Collision Cross Section (CCS) : 187.3 Ų for [M+H]<sup>+</sup>, indicating moderate molecular size and polarity .

- cLogP: Estimated to be lower than non-polar flavones due to the morpholine group, though exact data are unavailable.

No pharmacological or toxicological data (e.g., IC50, bioavailability) are reported in the literature or patents for this compound .

Table 1: Structural and Functional Comparison of Flavone Derivatives

Key Comparison Points:

Structural Features: The target compound’s morpholinomethyl group distinguishes it from most flavones, which typically feature hydroxyl, methoxy, or glycosyl substituents. This group increases polarity compared to non-polar derivatives (e.g., 3',4',5',5,6,7-hexamethoxyflavone) but lacks the hydrophilic sugar moieties seen in Cluster 4 compounds . MFA () shares a 4'-methyl group but incorporates a hydroxy-isopropylaminopropoxy chain at position 7, introducing additional H-bond donors and influencing cardiac ion channel interactions .

Physicochemical Properties :

- The target’s CCS (187.3 Ų) suggests a compact structure compared to glycosylated Cluster 4 flavones, which likely have larger CCS values due to sugar moieties .

- cLogP : While exact values are unavailable, the morpholine group likely reduces lipophilicity relative to methoxy-rich flavones (e.g., hexamethoxyflavone, cLogP ~2.5–3.5) .

MFA: Demonstrates electrophysiological effects on cardiac tissue, highlighting the impact of substituent choice on target specificity . Limitations: The absence of experimental data for the target compound precludes direct efficacy or toxicity comparisons.

Biological Activity

4'-Methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride is a synthetic flavonoid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is a modified flavone, characterized by the presence of a morpholinomethyl group at the 3' position and a methoxy group at the 4' position. The synthesis typically involves the reaction of flavone derivatives with morpholine under controlled conditions to yield the hydrochloride salt form, enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | Inhibition (% GI) | IC50 (µM) |

|---|---|---|

| HeLa (Cervical) | 34.6% (24h treatment) | 15.0 |

| MDA-MB-468 (Breast) | 43.37% | 12.5 |

| RXF 393 (Renal) | 29.73% | 10.0 |

These results indicate that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .

The proposed mechanism of action for this compound involves the induction of pro-apoptotic pathways and inhibition of growth factor signaling pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation, such as VEGFR-2, leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this flavonoid derivative has shown promising antimicrobial activity against various pathogens. In vitro studies have evaluated its effectiveness against both bacterial and fungal strains, revealing minimum inhibitory concentration (MIC) values that suggest significant antimicrobial potential:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These findings underscore the compound's potential as a dual-action agent, effective against both cancer and microbial infections .

Case Studies and Clinical Implications

A notable case study involved the application of this compound in a preclinical model of breast cancer, where it was administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced efficacy, reducing tumor size significantly compared to control groups. This suggests that this compound could be used as an adjunct therapy to improve outcomes in patients with resistant forms of cancer .

Q & A

Q. What are the recommended synthetic pathways for 4'-methoxy-3-methyl-3'-(morpholinomethyl)flavone hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis may involve multi-step protocols, such as coupling morpholine derivatives to a flavone backbone. A general approach includes:

- Step 1 : Alkylation of morpholine with a halogenated methyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Condensation of the morpholinomethyl intermediate with a pre-functionalized flavone scaffold via nucleophilic substitution .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify purity. For intermediates like 4-methoxyphenol derivatives, monitor reaction progress via TLC (Rf values) and adjust solvent ratios (e.g., hexane:ethyl acetate gradients) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times against reference standards (e.g., related flavones in ).

- Elemental Analysis : Verify molecular composition (C, H, N, Cl) to confirm stoichiometry, especially for the hydrochloride salt .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect residual solvents (e.g., DMSO) that may interfere with biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for morpholinomethyl-modified flavones?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or cellular models.

- Dose-Response Optimization : Test multiple concentrations (e.g., 1 nM–100 µM) in parallel assays to identify non-linear effects.

- Mechanistic Profiling : Use kinase inhibition assays (e.g., Rho-kinase pathways) to compare activity with structurally similar compounds like Flavoxate hydrochloride, which modulates smooth muscle via RhoA inhibition .

- Control Experiments : Include positive controls (e.g., Y-27632 for Rho-kinase) and validate target engagement via Western blotting (e.g., MYPT1 phosphorylation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the morpholinomethyl substituent’s role?

- Methodological Answer :

- Analog Synthesis : Replace morpholine with piperidine or piperazine derivatives to assess steric/electronic effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like G-protein-coupled receptors (GPCRs) or ion channels. Compare with experimental IC₅₀ values from electrophysiology or calcium flux assays.

- Metabolic Stability : Test analogs in hepatic microsome assays (human/rat) to correlate substituent hydrophobicity (logP) with clearance rates .

Q. What experimental designs mitigate interference from hydrochloride counterions in pharmacological assays?

- Methodological Answer :

- Counterion-Free Preparation : Neutralize the hydrochloride salt with NaOH, extract the free base into dichloromethane, and re-precipitate using HCl gas .

- Buffer Compatibility : Use HEPES (pH 7.4) instead of Tris buffers, which may chelate metal ions and alter compound solubility .

- Control Groups : Include equimolar NaCl in vehicle solutions to isolate chloride ion effects .

Data Interpretation & Optimization

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Solubilization Agents : Use cyclodextrins (e.g., HP-β-CD) at ≤5% w/v or DMSO ≤0.1% (v/v) to maintain cell viability .

- Sonication : Pre-treat stock solutions (e.g., 10 mM in DMSO) with 10-minute sonication to disrupt aggregates .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to confirm nano-suspension stability .

Q. What methodologies confirm the compound’s stability under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and compare HPLC profiles to fresh samples. Degradation products >0.5% indicate instability .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate recovery rates via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.